

Unraveling the Immunostimulatory Action of FK-565: A Technical Guide

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Compound of Interest		
Compound Name:	FK-565	
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OSAKA, Japan – **FK-565**, a synthetic acyltripeptide, exerts its potent immunostimulatory effects through the activation of the intracellular pattern recognition receptor NOD1. This interaction triggers a cascade of downstream signaling events, primarily involving the NF-kB and MAPK pathways, culminating in the activation of key immune cells such as macrophages and Natural Killer (NK) cells. This technical guide provides an in-depth analysis of the mechanism of action of **FK-565**, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: NOD1 Agonism

FK-565, with its chemical structure heptanoyl-y-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, mimics a component of bacterial peptidoglycan. This structural similarity allows it to be recognized by and bind to the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular sensor of the innate immune system.[1] Upon binding of **FK-565**, NOD1 undergoes a conformational change, leading to its activation and the initiation of downstream inflammatory signaling.

The activation of NOD1 by **FK-565** leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is a critical step in the signaling cascade, as RIPK2 acts as a central adapter molecule, propagating the signal to downstream pathways.[2][3]



Activation of NF-kB and MAPK Signaling Pathways

The NOD1-RIPK2 signaling complex subsequently activates two major downstream pathways:

- The NF-κB Pathway: RIPK2 activation leads to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory and immunomodulatory genes.[4][5]
- The MAPK Pathway: In addition to the NF-κB pathway, NOD1 activation by FK-565 also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This involves the activation of kinases such as p38, ERK1/2, and JNK, which in turn phosphorylate various transcription factors and cellular proteins, contributing to the inflammatory response and cellular activation.

Cellular Effects of FK-565

The activation of these signaling pathways by **FK-565** results in a broad spectrum of immunostimulatory effects on various immune cells:

- Macrophage Activation: FK-565 is a potent activator of macrophages.[6] Activated
 macrophages exhibit enhanced phagocytosis, increased intracellular killing of bacteria, and
 the production of reactive nitrogen intermediates (RNI) and superoxide anions.[6] They also
 upregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factoralpha (TNF-α).
- Enhancement of NK and LAK Cell Activity: FK-565 has been shown to enhance the cytotoxic
 activity of Natural Killer (NK) cells and potentiate the generation of Lymphokine-Activated
 Killer (LAK) cells, which are crucial for anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of **FK-565** from various in vitro and in vivo studies.



Cell Type	Parameter Measured	Effective Concentration of FK- 565	Reference
Murine Peritoneal Macrophages	Induction of Tumoricidal Properties (Cytotoxicity)	0.5 - 25 μg/mL	[7]
Human Peripheral Blood Mononuclear Cells	Enhancement of NK-cell activity	Optimal at 2 μg/mL	
Murine Peritoneal Macrophages	Enhanced production of TNF and RNI	10 μg/mL	
In Vivo Model	Parameter Measured	Effective Dose of FK-565	Reference
Mice with Experimentally- induced Metastases	Inhibition of lung metastases	10 mg/kg (intraperitoneal injections)	[7]

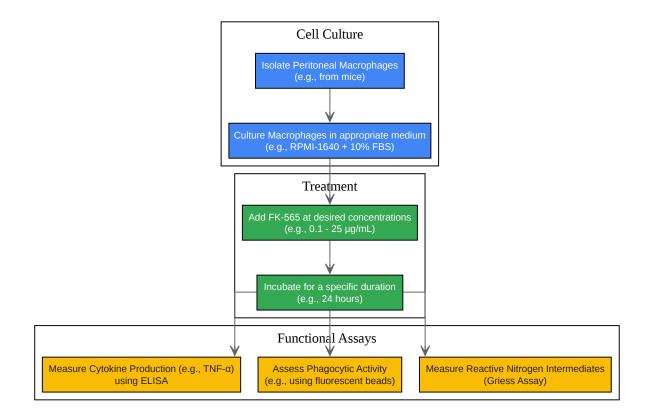
Signaling Pathway and Experimental Workflow Diagrams





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Caption: **FK-565** signaling pathway via NOD1 activation.



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Caption: Experimental workflow for macrophage activation by FK-565.

Detailed Experimental Protocols Macrophage Activation Assay

This protocol describes a general method for assessing the activation of murine peritoneal macrophages by **FK-565**.



1. Isolation of Peritoneal Macrophages:

- Elicit peritoneal macrophages from mice (e.g., C57BL/6) by intraperitoneal injection of a sterile eliciting agent (e.g., 3% thioglycollate broth) 3-4 days prior to harvest.
- Harvest peritoneal exudate cells by peritoneal lavage with sterile, ice-cold phosphatebuffered saline (PBS).
- Wash the cells by centrifugation and resuspend in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
- Plate the cells in multi-well plates and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
- Wash the plates with warm PBS to remove non-adherent cells, leaving a monolayer of adherent macrophages.

2. Treatment with **FK-565**:

- Prepare a stock solution of FK-565 in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
- Dilute the **FK-565** stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 25 μg/mL).
- Add the **FK-565**-containing medium to the macrophage monolayers. Include a vehicle control (medium with solvent alone).
- Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

3. Assessment of Macrophage Activation:

- Cytokine Production (TNF-α):
- Collect the culture supernatants after the incubation period.
- Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Reactive Nitrogen Intermediate (RNI) Production:
- Measure the accumulation of nitrite (a stable end-product of nitric oxide) in the culture supernatants using the Griess reagent system.
- Mix equal volumes of culture supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm and determine the nitrite concentration by comparison with a standard curve of sodium nitrite.
- Phagocytosis Assay:



- Following incubation with FK-565, add fluorescently labeled particles (e.g., latex beads or zymosan) to the macrophage monolayers.
- Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
- Wash the cells extensively to remove non-ingested particles.
- Quantify the uptake of fluorescent particles by fluorometry or flow cytometry.

NK-Cell Activity Assay

This protocol outlines a general method to evaluate the effect of **FK-565** on the cytotoxic activity of Natural Killer (NK) cells.

- 1. Isolation of Effector Cells (Peripheral Blood Mononuclear Cells PBMCs):
- Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the isolated PBMCs and resuspend in complete culture medium.
- 2. Treatment with **FK-565**:
- Incubate the PBMCs with various concentrations of **FK-565** (e.g., 0.1 to 10 μg/mL) for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
- 3. Cytotoxicity Assay (e.g., Chromium-51 Release Assay):
- Target Cell Preparation: Use a standard NK-sensitive target cell line (e.g., K562 cells). Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the labeled target cells to remove excess ⁵¹Cr.
- Co-culture: Mix the **FK-565**-treated effector cells (PBMCs) with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
- Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
- Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula:
- % Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release -Spontaneous Release)] x 100
- Spontaneous release is the radioactivity released from target cells incubated with medium alone.
- Maximum release is the radioactivity released from target cells lysed with a detergent.



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